4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a methyl group attached to the benzotriazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multiple steps. One common method involves the bromination of 2-(4-ethoxyphenyl)-6-methyl-1H-benzotriazole, followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be carried out using ammonia or an amine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(4-ethoxyphenyl)-1-chlorobenzene
- 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-bromo-2-nitrotoluene
Uniqueness
4-bromo-2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern on the benzotriazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C15H15BrN4O |
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Molecular Weight |
347.21 g/mol |
IUPAC Name |
4-bromo-2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-amine |
InChI |
InChI=1S/C15H15BrN4O/c1-3-21-11-6-4-10(5-7-11)20-18-12-8-9(2)14(17)13(16)15(12)19-20/h4-8H,3,17H2,1-2H3 |
InChI Key |
JWYYBUZLIFFDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=C(C3=N2)Br)N)C |
Origin of Product |
United States |
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